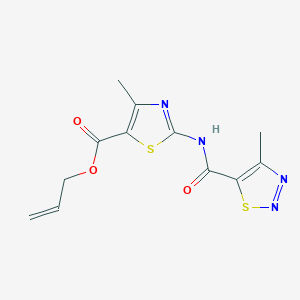

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate

Description

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl-1,2,3-thiadiazole-5-carboxamido group at position 2 and an allyl ester at position 3.

Properties

IUPAC Name |

prop-2-enyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S2/c1-4-5-19-11(18)9-6(2)13-12(20-9)14-10(17)8-7(3)15-16-21-8/h4H,1,5H2,2-3H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBZJFOEHZUVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-aminothiazole to form the amide linkage. Finally, the allyl ester is introduced through esterification with allyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Allyl Thiazole Derivative | E. coli | 12 µg/mL |

| Allyl Thiazole Derivative | S. aureus | 10 µg/mL |

| Allyl Thiazole Derivative | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of thiazole and thiadiazole structures enhances the antimicrobial efficacy of the compounds .

Anticancer Research

The compound has also been studied for its anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Activity

A study evaluated the effects of thiazole derivatives on human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The findings indicated that these compounds could significantly reduce cell viability compared to standard anticancer drugs like cisplatin.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| A-549 | 20 | 15 (Cisplatin) |

| HepG-2 | 25 | 10 (Cisplatin) |

This highlights the potential of this compound as a candidate for further development in cancer therapy .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications, particularly in developing fungicides or bactericides for crop protection. Its effectiveness against plant pathogens can contribute to sustainable agricultural practices.

Case Study: Agricultural Efficacy

Research has demonstrated that thiazole derivatives can effectively control fungal infections in crops. Field trials showed that formulations containing these derivatives reduced disease incidence by over 40% compared to untreated controls.

Material Science

In material science, thiazole derivatives are being explored for their potential use in developing new materials with specific electronic or optical properties. The unique structural characteristics of this compound may enable the synthesis of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares structural motifs with several analogs (Table 1), differing primarily in substituents on the thiazole ring:

Key Observations :

- The thiadiazole-carboxamido group in the target compound replaces common substituents like aryl or amino groups, likely altering electronic density and hydrogen-bonding capacity.

- The allyl ester may confer higher reactivity or improved lipophilicity compared to ethyl esters in analogs, influencing pharmacokinetics .

Comparison :

- The target compound’s synthesis likely involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to a thiazole intermediate, similar to methods in .

- Ethyl esters (e.g., ) are hydrolyzed to carboxylic acids before amide bond formation, while allyl esters may require milder deprotection conditions .

Physicochemical Properties

Data from analogs suggest trends in stability and solubility (Table 3):

Insights :

- The thiadiazole-carboxamido group increases molecular weight and may reduce solubility compared to amino-substituted analogs .

Comparison :

- The thiadiazole group in the target compound may enhance binding to enzymes like falcipain in malaria parasites, as seen in .

Biological Activity

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₂N₄O₃S₂

- CAS Number : 898610-82-7

The presence of the thiazole and thiadiazole moieties in its structure is significant for its biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazoles and thiadiazoles exhibit notable antimicrobial properties. A study on 15 new derivatives of 4-methyl-1,2,3-thiadiazole revealed that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. and Enterococcus faecalis . The activity of these compounds suggests that the thiazole framework contributes significantly to their antimicrobial efficacy.

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. In a study focusing on thiazole derivatives, various compounds showed cytotoxic effects against different cancer cell lines. For instance, some thiazole derivatives exhibited IC₅₀ values in the micromolar range against leukemia cell lines, indicating their potential as anticancer agents . The structure–activity relationship (SAR) analysis highlighted that modifications in the thiazole ring can enhance cytotoxicity.

Case Studies and Research Findings

- Antitumor Activity : A recent study evaluated the anticancer effects of thiazole derivatives against human glioblastoma and melanoma cell lines. Compounds with specific substitutions on the thiazole ring showed promising results, with some exhibiting higher potency than standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Screening : A comprehensive screening of various derivatives indicated that those containing a nitro group exhibited superior antimicrobial activity compared to others without such modifications. The most active compound displayed an MIC significantly lower than traditional antibiotics like nitrofurantoin against several bacterial strains .

- Mechanism of Action : Docking studies have suggested that thiazole derivatives bind effectively to key proteins involved in cancer progression, such as β-tubulin, thereby inhibiting cell proliferation through mechanisms similar to known antitumor agents .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. For example, thiadiazole carboxamide formation can be achieved via nucleophilic substitution under reflux with catalysts like acetic acid (as in ). Allyl esterification may require base-activated coupling (e.g., NaH in THF, similar to ). Yield optimization should prioritize solvent polarity (DMF or THF), temperature control (reflux vs. room temperature), and stoichiometric ratios of intermediates (e.g., 1.1:1 aldehyde-to-thiazole ratios in ). Monitor purity via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

- Methodological Answer :

- 1H/13C NMR : Identify allyl ester protons (δ 4.5–5.5 ppm) and thiadiazole/thiazole ring protons (δ 7.0–8.5 ppm). Carbonyl carbons (amide/ester) appear at ~165–175 ppm .

- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns aligned with the molecular formula .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies should assess hydrolysis of the allyl ester and thiadiazole moieties. Accelerated degradation under acidic/basic conditions (e.g., HCl/NaOH at 40°C) can identify labile bonds. Use HPLC-PDA to track degradation products, such as free carboxylic acids or thiadiazole ring-opening derivatives. Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of thiadiazole-thiazole coupling in this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic effects directing nucleophilic attack. For example, the 5-carboxamido group on the thiadiazole may activate the C-2 position for amide bond formation. Experimental validation via substituent variation (e.g., electron-withdrawing groups on thiadiazole) and kinetic studies under varying pH can isolate electronic vs. steric factors .

Q. How can computational modeling predict this compound’s bioactivity, and what docking studies support these predictions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases or proteases) can simulate binding affinities. Align results with empirical data from enzymatic assays. For instance, ’s docking poses for similar thiazole-triazole hybrids show interactions with hydrophobic pockets and hydrogen bonding to catalytic residues. Validate using mutagenesis studies on key binding residues .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-assay normalization is critical. For example, discrepancies in IC50 values between cell-based vs. cell-free assays may arise from membrane permeability or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity, qPCR for downstream gene expression) and pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to contextualize activity .

Q. How does the compound’s environmental fate correlate with its structural features, and what experimental designs assess its ecotoxicological impact?

- Methodological Answer : Apply OECD guidelines for biodegradation (Test 301) and bioaccumulation (logKow calculations). Hydrolysis studies (pH 4–9) can predict persistence in aquatic systems. Ecotoxicity testing using Daphnia magna or algal models should follow ISO 6341, with LC50/EC50 values compared to structurally similar thiazoles (e.g., ’s framework for abiotic/biotic transformations) .

Data Presentation

Table 1 : Key Synthetic and Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.